molecular formula C51H98O6 B1628042 Glyceryl-2-13C trihexadecanoate CAS No. 287111-33-5

Glyceryl-2-13C trihexadecanoate

Cat. No. B1628042
CAS RN: 287111-33-5
M. Wt: 808.3 g/mol
InChI Key: PVNIQBQSYATKKL-KRXTUEGCSA-N
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Description

Glyceryl-2-13C trihexadecanoate, also known as Glyceryl-2-13C tripalmitate or Tripalmitin-glyceryl-2-13C, is a labelled analogue of Tripalmitin . It belongs to the class of organic compounds known as triacylglycerols . It is a common fatty acid found in plants and animals .


Molecular Structure Analysis

The linear formula of Glyceryl-2-13C trihexadecanoate is [CH3(CH2)14CO2CH2]213CHO2C(CH2)14CH3 . Its molecular weight is 808.31 . The InChI key is PVNIQBQSYATKKL-KRXTUEGCSA-N .


Physical And Chemical Properties Analysis

Glyceryl-2-13C trihexadecanoate has a melting point of 64-66°C (lit.) . It should be stored at -20°C .

properties

IUPAC Name

2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIQBQSYATKKL-KRXTUEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584043
Record name (2-~13~C)Propane-1,2,3-triyl trihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

808.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287111-33-5
Record name (2-~13~C)Propane-1,2,3-triyl trihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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